molecular formula C17H24N4O4 B2740369 Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate CAS No. 2411640-65-6

Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate

Cat. No.: B2740369
CAS No.: 2411640-65-6
M. Wt: 348.403
InChI Key: SGDIYJPXIBTYNR-UHFFFAOYSA-N
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Description

Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate: is a chemical compound characterized by its complex molecular structure, which includes an imidazo[1,2-a]pyridine moiety fused with a hydrazine dicarboxylate group. This compound is part of a broader class of imidazole derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the reaction of imidazo[1,2-a]pyridin-7-yl hydrazine with di-tert-butyl dicarboxylate under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and purity while minimizing waste and environmental impact. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

  • Nucleophilic Addition: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are typically employed.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can yield amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic potential. They may have applications in the treatment of various diseases, including infections, inflammation, and cancer.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and functional groups.

  • Hydrazine dicarboxylate derivatives: These compounds contain the hydrazine dicarboxylate moiety but may have different aromatic or aliphatic groups attached.

Uniqueness: Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate is unique due to its specific combination of the imidazo[1,2-a]pyridine and hydrazine dicarboxylate groups. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

tert-butyl N-imidazo[1,2-a]pyridin-7-yl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4/c1-16(2,3)24-14(22)19-21(15(23)25-17(4,5)6)12-7-9-20-10-8-18-13(20)11-12/h7-11H,1-6H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDIYJPXIBTYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C1=CC2=NC=CN2C=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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